6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde
Description
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde (CAS: 914637-02-8) is a heterocyclic compound featuring a seven-membered azepine ring fused with an imidazole moiety and a carbaldehyde functional group at position 2.
Synthesis: The compound is synthesized via condensation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with 2-amino-1-arylethanone derivatives, followed by alkylation to form quaternary salts . Yields for analogous imidazoazepine derivatives range from 58% to 85% .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-7-8-6-10-9-4-2-1-3-5-11(8)9/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYKOLZHMZYEHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184360 | |
| Record name | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-02-8 | |
| Record name | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent oxidation to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid.
Reduction: 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H12N2O
- Molecular Weight : 152.20 g/mol
- CAS Number : 5768-55-8
The compound features a unique imidazo[1,2-a]azepine structure, which contributes to its biological activity. The presence of the aldehyde functional group enhances its reactivity and potential for further chemical modifications.
Antimicrobial Properties
Recent studies have highlighted the antibacterial and antifungal properties of derivatives of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde. A notable study synthesized a series of derivatives that exhibited significant activity against various pathogens:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Klebsiella pneumoniae | Effective |
| Acinetobacter baumannii | Effective |
| Cryptococcus neoformans | Effective |
These derivatives have shown broad-spectrum antimicrobial activity with low toxicity in vivo in mouse models, indicating their potential as new antimicrobial agents .
Anticancer Activity
The compound has also been explored for its anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, derivatives have been shown to target specific signaling pathways involved in cancer progression .
Synthetic Routes
Several synthetic methods have been developed to obtain this compound and its derivatives. Common approaches include:
- Cyclization Reactions : Utilizing precursors that can undergo cyclization to form the imidazo[1,2-a]azepine core.
- Functional Group Modifications : Modifying the aldehyde group to enhance biological activity or selectivity against specific targets.
Case Study: Antimicrobial Derivatives
A study conducted by Demchenko et al. (2021) focused on synthesizing quaternary salts derived from this compound. The results demonstrated significant antimicrobial activity against a range of pathogens with minimal cytotoxicity .
Case Study: Anticancer Activity
Research published in the Journal of Medicinal Chemistry explored the anticancer effects of various derivatives on human cancer cell lines. The findings indicated that certain modifications to the imidazo[1,2-a]azepine scaffold significantly enhanced anticancer potency .
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde is largely dependent on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Presumed to be C₉H₁₂N₂O (exact mass requires confirmation).
- Reactivity : The aldehyde group enables further derivatization (e.g., Schiff base formation or reduction).
- Applications : Primarily used in antimicrobial agent development due to its structural similarity to bioactive heterocycles .
Comparison with Similar Compounds
Structural Comparison
The target compound is compared with structurally related imidazo-fused azepines and diazepines (Table 1).
Table 1: Structural Features of Analogous Compounds
Key Observations :
Key Observations :
Table 3: Antimicrobial Activity of Selected Derivatives
Key Observations :
- The target compound’s quaternary salts exhibit superior antimicrobial potency compared to pyrroloimidazole analogs, likely due to enhanced membrane penetration from the azepine ring .
- Sulphonyl chloride derivatives are typically intermediates, with activity data scarce .
Physicochemical and Commercial Considerations
Table 4: Commercial and Stability Data
Biological Activity
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde (CAS Number: 5768-55-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C8H12N2
- Molecular Weight : 136.19 g/mol
- Density : 1.139 g/cm³
- Boiling Point : 297.22°C
- Solubility : Soluble in organic solvents
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anticancer properties and neuropharmacological effects.
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]azepine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- Prostate (DU-145)
- Cervical (HeLa)
- Lung Adenocarcinoma (A549)
- Liver (HepG2)
- Breast (MCF-7)
A study demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against these cancer types .
The proposed mechanisms for the anticancer activity include:
- Induction of Apoptosis : Compounds derived from this scaffold have been shown to activate caspase pathways leading to apoptosis in cancer cells.
- Inhibition of Tubulin Polymerization : Some derivatives disrupt microtubule dynamics by binding to the colchicine site on tubulin, which is critical for cell division .
Case Study 1: Antiproliferative Effects
In a series of experiments involving synthesized derivatives of imidazo[1,2-a]azepine:
- Compound : 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine derivatives were tested against A549 cells.
- Findings : The most active compound exhibited an IC50 value of approximately 0.054 µM. This compound induced G2/M phase arrest and apoptosis through caspase activation .
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological properties of imidazo[1,2-a]azepines has suggested potential benefits in treating neurological disorders:
- Effects on Neurotransmission : Certain derivatives have shown promise in modulating neurotransmitter levels and exhibiting anxiolytic effects in animal models.
Synthesis Methods
The synthesis of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine involves several methods:
- Multicomponent Reactions (MCRs) : Efficient approaches combining multiple reagents to produce complex heterocycles.
- Conventional Synthetic Routes : Employing tin(IV) chloride in dichloromethane under specific heating conditions has yielded high purity products with good yields (approximately 79.9%) .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.19 g/mol |
| Density | 1.139 g/cm³ |
| Boiling Point | 297.22°C |
| Anticancer IC50 | ~0.054 µM (A549) |
| Apoptosis Induction | Yes |
| Tubulin Polymerization Inhibition | Yes |
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions:
This reaction is pivotal for introducing carboxylic acid functionalities, which are frequently utilized in peptide coupling or metal-organic framework synthesis.
Reduction Reactions
The aldehyde group can be selectively reduced to a primary alcohol:
| Reaction Type | Reagents/Conditions | Product | Applications |
|---|---|---|---|
| Aldehyde reduction | NaBH₄, ethanol, 0–5°C | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-methanol | Intermediate for alkylation or esterification |
Reduction preserves the imidazoazepine core while generating alcohols for further derivatization .
Condensation Reactions
The aldehyde participates in nucleophilic additions with amines, hydrazines, and hydroxylamines:
These reactions are exploited to synthesize hydrazones and imines with demonstrated antimicrobial activity .
Cyclization Reactions
The compound serves as a precursor in annulation reactions to construct polycyclic systems:
| Reaction Type | Reagents/Conditions | Product | Applications |
|---|---|---|---|
| Pictet-Spengler cyclization | Tryptamine, HCl, MeOH | Tetrahydro-β-carboline derivatives | Central nervous system (CNS) drug discovery |
For example, reaction with tryptamine under acidic conditions yields tetrahydro-β-carbolines, which are privileged scaffolds in alkaloid synthesis .
Nucleophilic Aromatic Substitution
Electrophilic positions on the imidazoazepine ring enable substitution reactions:
| Reaction Type | Reagents/Conditions | Product | Applications |
|---|---|---|---|
| Halogenation | NBS, CCl₄, light | 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | Building block for cross-coupling reactions |
Halogenation at the 3-position facilitates Suzuki-Miyaura or Ullmann coupling to introduce aryl/heteroaryl groups .
Spectral Characterization
Key analytical data for reaction monitoring:
-
¹H NMR (DMSO- d₆) : δ 9.80 (s, 1H, CHO), 7.45 (s, 1H, imidazole-H), 3.20–2.80 (m, 4H, azepine-CH₂) .
-
IR (KBr) : 2820 cm⁻¹ (C-H stretch, aldehyde), 1685 cm⁻¹ (C=O stretch).
This compound’s versatility in oxidation, reduction, and cyclization reactions makes it invaluable for synthesizing bioactive molecules. Ongoing research focuses on optimizing reaction conditions to enhance yield and selectivity for pharmaceutical applications.
Q & A
How can researchers optimize the synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde to improve yield and purity?
Methodological Answer:
- Stepwise Reaction Design: Utilize a one-pot, two-step reaction strategy to minimize intermediate isolation, as demonstrated in analogous tetrahydroimidazo derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine synthesis) .
- Catalyst Selection: Test transition-metal catalysts (e.g., ruthenium complexes) or oxidants (e.g., MnO₂) to enhance aldehyde formation efficiency, as seen in imidazole-2-carbaldehyde syntheses .
- Purity Control: Implement in-process analytical techniques (e.g., HPLC or TLC) to monitor reaction progression and isolate intermediates via column chromatography with optimized solvent systems.
What advanced spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Multinuclear NMR Analysis: Assign all protons and carbons using ¹H and ¹³C NMR, focusing on the aldehyde proton (~9-10 ppm) and azepine ring carbons. Compare shifts to structurally related compounds (e.g., tetrahydroimidazo[1,2-a]pyridine derivatives) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula using ESI-HRMS with <5 ppm mass accuracy, as applied in similar carbaldehyde characterizations .
- Infrared (IR) Spectroscopy: Confirm the presence of the aldehyde group (C=O stretch ~1700 cm⁻¹) and imidazole ring vibrations (C=N stretches ~1600 cm⁻¹) .
How can computational methods like DFT or reaction path searches aid in predicting reactivity or optimizing synthesis?
Methodological Answer:
- Reaction Pathway Modeling: Use quantum chemical calculations (e.g., DFT) to map energy barriers for key steps like ring closure or aldehyde oxidation. ICReDD’s approach integrates computational screening with experimental validation .
- Transition State Analysis: Identify steric or electronic bottlenecks in the azepine ring formation using software like Gaussian or ORCA.
- Machine Learning (ML): Train ML models on reaction databases to predict optimal solvents, temperatures, or catalysts, as proposed in AI-driven chemical engineering frameworks .
What are the best practices for handling this compound given its sensitivity to environmental factors?
Methodological Answer:
- Stability Testing: Conduct accelerated degradation studies under varied pH, temperature, and humidity to identify decomposition pathways (e.g., aldehyde oxidation or ring hydrolysis) .
- Storage Conditions: Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Use stabilizers like BHT for long-term storage if compatible.
- Safety Protocols: Follow OSHA/NIOSH guidelines for aldehydes, including fume hood use and PPE (gloves, goggles), as outlined in safety databases .
How should researchers address discrepancies in spectral data or unexpected reaction byproducts?
Methodological Answer:
- Cross-Validation: Replicate synthesis and characterization using independent methods (e.g., alternate NMR solvents or ionization modes in MS).
- Mechanistic Studies: Probe side reactions via isotopic labeling (e.g., ¹³C-aldehyde tracing) or trapping experiments to identify intermediates.
- Byproduct Isolation: Use preparative HPLC to isolate impurities and characterize them via X-ray crystallography (if crystalline) or 2D NMR .
What methodologies are appropriate for preliminary assessment of this compound’s biological activity?
Methodological Answer:
- In Vitro Screening: Test against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. Prioritize assays relevant to imidazole derivatives’ known bioactivity (e.g., antimicrobial or anticancer targets) .
- Molecular Docking: Simulate binding interactions with proteins using AutoDock Vina, focusing on the aldehyde’s electrophilic properties and azepine ring flexibility .
- Cytotoxicity Profiling: Evaluate cell viability in normal and cancer cell lines (e.g., HEK293 vs. HeLa) using MTT assays.
Are there documented methods for incorporating this aldehyde into polymeric structures?
Methodological Answer:
- Copolymerization Strategies: Explore condensation with amines or hydrazides to form Schiff base-linked polymers. Reference formaldehyde-imidazole copolymer synthesis techniques .
- Crosslinking Studies: Investigate the aldehyde’s reactivity with diols or thiols under acidic/basic conditions to create hydrogels or dendrimers.
- Thermal Analysis: Use DSC/TGA to assess polymer stability and glass transition temperatures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
